2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a 2-chlorophenyl group. Its unique structure contributes to its potential biological activities and makes it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions, where a suitable sulfonyl chloride reacts with the piperazine derivative.
Attachment of the Acetamide Moiety: The acetamide group is attached through an alkylation reaction involving 2-chloro-1-(2-chlorophenyl)ethanone and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the piperazine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives or acetamide analogs.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antipsychotic activities.
Pharmaceutical Research: The compound is used as a lead molecule in the development of new drugs targeting neurological disorders.
Biological Studies: It is employed in studies investigating the interaction of piperazine derivatives with various biological targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . By modulating these channels, the compound can exert anticonvulsant and antipsychotic effects. Additionally, it may interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzenesulfonyl and acetamide groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and drug development.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)26(24,25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPXNEVTGOQCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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